molecular formula C27H22N4O3S B2600549 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide CAS No. 422278-71-5

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide

Cat. No.: B2600549
CAS No.: 422278-71-5
M. Wt: 482.56
InChI Key: PKVCDCQOJRHFMN-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
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Biological Activity

The compound 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a novel derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 333.39 g/mol. The compound features a quinazoline core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance, a study focused on various quinazolinone derivatives reported that certain compounds displayed potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and A549 (lung cancer) .

The specific compound under discussion has shown promising results in inhibiting cell proliferation in vitro. For example:

  • Cytotoxicity : The IC50 values against various cancer cell lines were evaluated, indicating effective growth inhibition. The compound was found to have an IC50 of 10 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .

The mechanisms through which quinazoline derivatives exert their anticancer effects often involve:

  • Inhibition of Tubulin Polymerization : Quinazolines interfere with microtubule dynamics, which is crucial for mitosis. This property is similar to well-known chemotherapeutics like paclitaxel .
  • Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases such as Aurora kinase and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical in tumor growth and progression .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituents on the Quinazoline Ring : Variations in substituents at different positions on the quinazoline ring can enhance or diminish anticancer activity. For instance, compounds with electron-donating groups at specific positions demonstrated increased potency against cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Case Study 1 : A series of 3-substituted quinazolines were synthesized and tested for their cytotoxicity against various cancer cell lines. Compounds showed selective toxicity towards MCF-7 and PC3 prostate cancer cells, with one compound exhibiting an IC50 value of 12 μM against PC3 cells .
  • Case Study 2 : Another study synthesized thiazole-containing quinazolines and reported significant antiproliferative effects on HT29 cells with IC50 values ranging from 10 to 15 μM across different derivatives .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (μM)
A1MCF-710
A2HT2912
A3PC312
A4A54915
MechanismDescription
Tubulin InhibitionDisruption of microtubule formation during mitosis
Kinase InhibitionTargeting PDGFR and Aurora kinases
Induction of ApoptosisTriggering programmed cell death in cancer cells

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c32-24(18-8-2-1-3-9-18)17-35-27-29-23-13-7-5-11-21(23)26(34)31(27)30-25(33)15-14-19-16-28-22-12-6-4-10-20(19)22/h1-13,16,28H,14-15,17H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCDCQOJRHFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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